3,5-diphenylbenzoic Acid
Description
3,5-Diphenylbenzoic acid (C₁₉H₁₄O₂) is a benzoic acid derivative with phenyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular structure (SMILES: OC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3) features two phenyl groups contributing to enhanced steric bulk and π-π stacking interactions . Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (173.7 Ų) and [M-H]⁻ (166.3 Ų), suggest distinct mass spectrometry behavior, critical for analytical identification . Experimental studies reveal its self-assembly with 2,2':6',2''-terpyridine-4'-carboxylic acid on Ag(110) surfaces, driven by competition effects between intermolecular hydrogen bonding and substrate interactions .
Properties
CAS No. |
99710-75-5 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3,5-diphenylbenzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI Key |
KKNFLGHYWGUFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dinitrobenzoic Acid
- Structure: Nitro (-NO₂) groups at 3- and 5-positions instead of phenyl groups.
- Reactivity : Nitro groups act as strong electron-withdrawing groups, increasing acidity (pKa ~1.5 vs. ~4.2 for 3,5-diphenylbenzoic acid). However, they introduce explosive risks under heat or friction due to high energy release (220–410 kJ/mol) .
- Applications: Limited to controlled synthetic reactions due to instability.
3,5-Dihydroxy-4-methylbenzoic Acid
- Structure : Hydroxyl (-OH) and methyl (-CH₃) groups at positions 3,5 and 4, respectively.
- Properties : Enhanced water solubility due to hydrogen bonding from hydroxyl groups. Methyl group increases hydrophobicity marginally.
- Applications : Used as a pharmacophore in drug design (e.g., antioxidants) .
3,5-Dimethylbenzoic Acid
- Structure : Methyl groups at 3- and 5-positions.
- Thermochemistry : Gas-phase enthalpy of formation (ΔfH°gas) = -412.3 kJ/mol, lower than this compound due to reduced aromaticity .
- Applications : Intermediate in organic synthesis for agrochemicals .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 274.32 | Low | ~220–225 | Phenyl, Carboxylic acid |
| 3,5-Dinitrobenzoic acid | 228.11 | Moderate | ~160–165 | Nitro, Carboxylic acid |
| 3,5-Dimethylbenzoic acid | 150.17 | Low | ~155–160 | Methyl, Carboxylic acid |
| 3,5-Dichlorobenzoic acid | 191.01 | Very low | ~190–195 | Chlorine, Carboxylic acid |
Notes:
Q & A
Q. Why do studies report conflicting thermal stability data for this compound?
- Methodological Answer : Decomposition onset (TGA) ranges from 180–220°C due to atmospheric oxygen exposure. Inert conditions (N flow) stabilize the compound up to 230°C. Researchers must standardize heating rates (e.g., 10°C/min) and crucible materials (platinum vs. alumina). Conflicting DSC endotherms may reflect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
